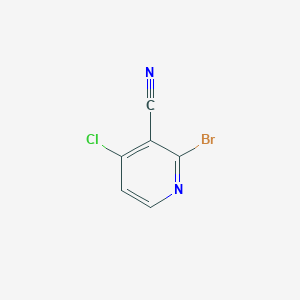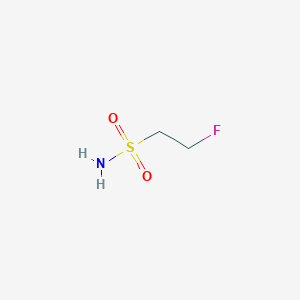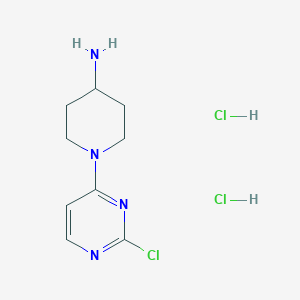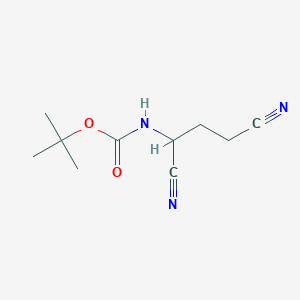
2-bromo-4-chloropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloropyridine-3-carbonitrile (2-BCPC) is an organic compound with a wide range of applications in the fields of science and technology. It is a colorless liquid with a pungent odor and a boiling point of 140.5 °C. 2-BCPC is a versatile compound that has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the synthesis of dyes, pigments, and catalysts. Furthermore, 2-BCPC has been found to have a variety of biochemical, physiological, and pharmacological effects, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
2-bromo-4-chloropyridine-3-carbonitrile has been used in a variety of scientific research applications, including the synthesis of organic compounds and pharmaceuticals, the synthesis of dyes and pigments, and the synthesis of catalysts. Furthermore, this compound has been used in the study of biochemical and physiological processes, as well as in the development of drugs and therapeutic agents.
Mécanisme D'action
2-bromo-4-chloropyridine-3-carbonitrile has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting cyclooxygenase, this compound has been found to reduce inflammation and pain. Furthermore, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. By inhibiting acetylcholinesterase, this compound has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on cyclooxygenase and acetylcholinesterase, this compound has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting monoamine oxidase, this compound has been found to increase levels of these neurotransmitters, leading to improved mood and cognitive function. Furthermore, this compound has been found to inhibit the enzyme adenosine deaminase, which is involved in the breakdown of adenosine, a nucleoside involved in the regulation of the immune system. By inhibiting adenosine deaminase, this compound has been found to increase levels of adenosine, leading to improved immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-4-chloropyridine-3-carbonitrile has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost, making it an affordable compound for researchers. Furthermore, this compound is a stable compound and is easily stored and handled. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and can easily react with other compounds, making it difficult to use in certain experiments. Furthermore, this compound is a highly toxic compound and should be handled with care.
Orientations Futures
There are a number of possible future directions for research involving 2-bromo-4-chloropyridine-3-carbonitrile. One possible direction is the development of new drugs and therapeutic agents based on this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, such as its effects on cyclooxygenase, acetylcholinesterase, monoamine oxidase, and adenosine deaminase. Furthermore, further research could be conducted on the synthesis of this compound and its use in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted on the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research could be conducted on the safety and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 2-bromo-4-chloropyridine-3-carbonitrile is typically achieved through a two-step reaction involving the reaction of bromoacetamide and 4-chloropyridine-3-carbonitrile. In the first step, bromoacetamide is reacted with 4-chloropyridine-3-carbonitrile in the presence of a base, such as sodium hydroxide, to form this compound. In the second step, the resulting this compound is reacted with a reducing agent, such as sodium borohydride, to form the desired product.
Propriétés
IUPAC Name |
2-bromo-4-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPMSLGPZWRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)


![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)





![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)